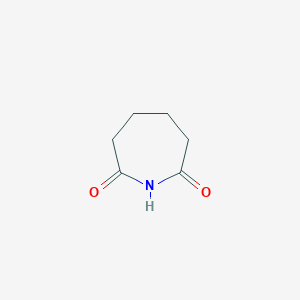

Adipimide

説明

Adipimide is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Adipimide, also known as hexanediamide , is a chemical compound with the molecular formula C6H12N2O2 It’s known that many similar cyclic imides are hydrolyzed by dihydropyrimidinase .

Mode of Action

It’s known that cyclic imides like this compound can be hydrolyzed by dihydropyrimidinase, resulting in ring-opened compounds . This suggests that this compound may interact with its targets through a similar hydrolysis mechanism.

Biochemical Pathways

The hydrolysis of cyclic imides like this compound by dihydropyrimidinase suggests that this compound may be involved in metabolic pathways related to this enzyme .

Pharmacokinetics

It’s known that many similar cyclic imides are metabolized by dihydropyrimidinase .

Result of Action

The hydrolysis of cyclic imides like this compound by dihydropyrimidinase suggests that this compound may have effects related to this enzymatic process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many chemical compounds . .

生物活性

Adipimide, a compound derived from adipic acid and amines, has garnered attention in various fields due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

This compound is synthesized through the reaction of adipic acid with amines, typically under controlled conditions to yield a product with specific properties. The structural characteristics of this compound play a crucial role in its biological activity, influencing interactions with biological systems.

Biological Activity

This compound exhibits several biological activities, including antimicrobial properties and potential applications in drug formulations. The following sections outline key findings from research studies.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity against various bacterial strains. A study focused on the synthesis of copolymer resins from o-cresol and adipamide demonstrated potent inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness was measured by the diameter of the inhibition zones, which indicated a strong antibacterial action compared to standard antibiotics like ciprofloxacin .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Ciprofloxacin) |

|---|---|---|

| Escherichia coli | 24 | 30 |

| Staphylococcus aureus | 22 | 28 |

The mechanism by which this compound exerts its biological effects involves interactions with lipid membranes and cellular components. Preliminary studies suggest that its lipophilic nature facilitates permeation through cellular membranes, enhancing its bioavailability and activity against microbial cells.

Case Studies

Several case studies have explored the applications of this compound in various contexts:

- Antibacterial Efficacy : A case study on the use of o-cresol-adipamide-formaldehyde copolymer demonstrated significant antibacterial activity, leading to further exploration in biomedical applications. The study highlighted the copolymer's potential as a therapeutic agent due to its favorable interaction with bacterial membranes .

- Biocompatibility : Another investigation assessed the biocompatibility of this compound-based materials for medical implants. Results indicated that these materials exhibited low cytotoxicity and favorable cell adhesion properties, making them suitable candidates for further development in tissue engineering applications .

Research Findings

Recent research has expanded on the biological activities of this compound derivatives. For instance, studies have shown that modifications to the this compound structure can enhance its potency against specific microbial strains while reducing toxicity to human cells. This balance is crucial for developing effective therapeutic agents.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antibacterial Activity | This compound derivatives show significant inhibition against E. coli and S. aureus |

| Biocompatibility | Low cytotoxicity observed in cell culture tests |

| Structural Modifications | Enhanced activity with specific amino acid substitutions |

科学的研究の応用

2.1. Polymer Science

Adipimide is primarily used in the production of polyamides, which are known for their strength and thermal stability. Research indicates that the incorporation of this compound into polyamide matrices can significantly alter their crystallization behavior and mechanical properties.

- Crystallization Behavior : A study on bis(2-aminoethyl) adipamide (BAEA) copolymers demonstrated that varying the BAEA content affects the crystallization kinetics and thermal properties of polyamide 6 (PA6) copolymers. The introduction of BAEA led to a decrease in melting temperatures and a transformation in crystalline structure from stable α-form to unstable γ-form, which is beneficial for applications requiring lower processing temperatures .

- Mechanical Properties : The mechanical performance of hot melt adhesives has been enhanced through the use of BAEA-based copolymers. These materials exhibit superior adhesion properties due to their unique crystallization behavior, making them suitable for various industrial applications .

2.2. Packaging Applications

This compound-based polymers have been explored for high-performance packaging materials due to their excellent barrier properties against gases and moisture.

- Nanocomposite Films : Research has shown that co-extruded multilayer films made from poly(m-xylylene this compound) exhibit high oxygen barrier capabilities, which are crucial for food preservation and extending shelf life. These films can significantly reduce oxygen permeability compared to traditional packaging materials .

| Sample Type | Oxygen Permeability (cm³/m²/day) | Thickness (µm) |

|---|---|---|

| Poly(m-xylylene this compound) | 0.05 | 50 |

| Traditional PET | 0.15 | 50 |

2.3. Biomedical Applications

The biocompatibility and mechanical properties of this compound-derived polymers have led to their exploration in biomedical fields.

- Tissue Engineering : Polyamides containing this compound have been assessed for use in scaffolds for tissue engineering due to their favorable mechanical properties and biodegradability. Studies indicate that these materials support cell adhesion and proliferation, making them suitable candidates for regenerative medicine .

3.1. Hot Melt Adhesives

A series of experiments conducted on PA6 copolymers with varying BAEA content highlighted their effectiveness as hot melt adhesives. The copolymers showed improved adhesion strength and thermal stability compared to traditional formulations, demonstrating potential for use in automotive and construction industries .

3.2. Food Packaging Innovations

In a comparative study on packaging materials, multilayer films incorporating poly(m-xylylene this compound) were shown to outperform conventional materials in terms of oxygen barrier performance, thus enhancing the shelf life of packaged food products .

化学反応の分析

Hydrolysis Reactions

Adipimide’s cyclic amide structure suggests susceptibility to hydrolysis under acidic or basic conditions. For example:

- Acidic Hydrolysis :

- Basic Hydrolysis :

Similar lactams, like ε-caprolactam, undergo ring-opening hydrolysis to form linear carboxylic acids or salts .

Thermal Degradation

Thermogravimetric analysis of adipamide-based polymers (structurally related to this compound) reveals decomposition pathways involving:

- Decarboxylation : Loss of CO₂ at elevated temperatures.

- Depolymerization : Breakdown into smaller fragments (e.g., cyclic oligomers or monomers) above 300°C .

Redox Reactions

This compound may participate in redox processes due to its amide functional groups:

- Reduction :

This mirrors the reduction of adipamide to hexamethylenediamine using strong reducing agents . - Oxidation :

Limited data suggest potential oxidation to form nitro derivatives or peroxides under aggressive conditions (e.g., HNO₃ or O₃/UV) .

Polymerization

This compound’s cyclic structure could enable ring-opening polymerization (ROP) under catalytic conditions, analogous to nylon synthesis:

Cross-Linking Reactions

This compound derivatives have been employed in synthesizing redox-sensitive polymers. For example:

- Schotten-Baumann Reaction :

This compound reacts with acyl chlorides (e.g., trimesoyl chloride) to form cross-linked networks, useful in drug delivery systems .

Mechanistic Insights

特性

IUPAC Name |

azepane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNDUYDDOHEKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197077 | |

| Record name | Adipimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-93-6 | |

| Record name | Adipimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。